
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is a complex organic compound that belongs to the class of naphthalenes and carbamates This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-phenylbutanoic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
科学的研究の応用
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or antifungal agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell lysis and death. The compound may also interfere with metabolic pathways critical for bacterial survival .
類似化合物との比較
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene and carbamate structure but differ in the substitution pattern on the phenyl ring.
Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with potential antimicrobial properties.
Uniqueness
2-(Phenylcarbamoyl)naphthalen-1-yl 4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with phenylcarbamoyl and phenylbutanoate groups makes it a versatile compound for various applications .
特性
分子式 |
C27H23NO3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
[2-(phenylcarbamoyl)naphthalen-1-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-25(17-9-12-20-10-3-1-4-11-20)31-26-23-16-8-7-13-21(23)18-19-24(26)27(30)28-22-14-5-2-6-15-22/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
InChIキー |
UJEYUZNFZNFBOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=C(C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



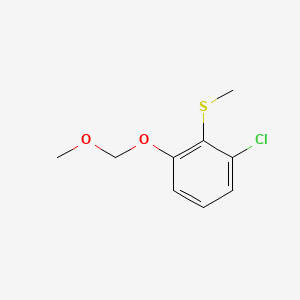

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

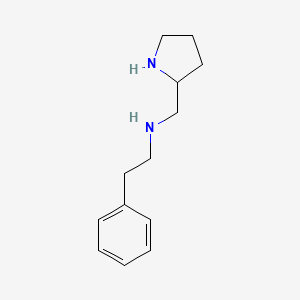

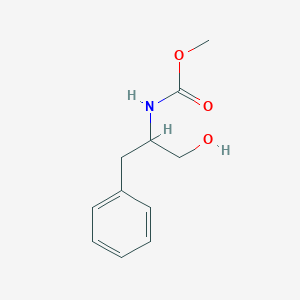
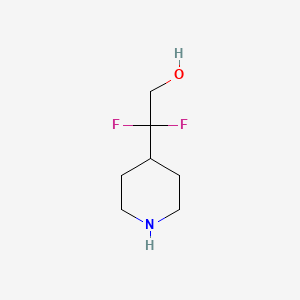
![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)
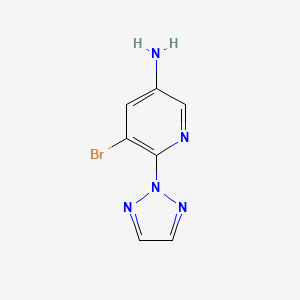
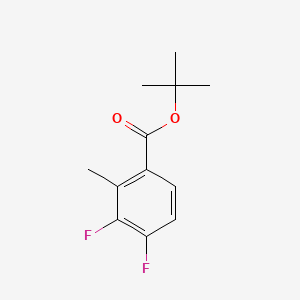
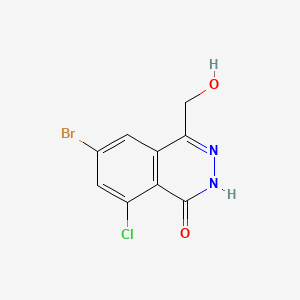
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
